molecular formula C8H6ClFO3 B12433379 Methyl 3-chloro-5-fluoro-2-hydroxybenzoate CAS No. 4068-74-0

Methyl 3-chloro-5-fluoro-2-hydroxybenzoate

Cat. No.: B12433379
CAS No.: 4068-74-0
M. Wt: 204.58 g/mol
InChI Key: OIOHWYHUDLNJTA-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-fluoro-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a chlorine atom, a fluorine atom, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5-fluoro-2-hydroxybenzoate typically involves the esterification of 3-chloro-5-fluoro-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-fluoro-2-hydroxybenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used for reduction reactions.

Major Products Formed

    Substitution: Products include derivatives where the chlorine or fluorine atoms are replaced by other functional groups.

    Oxidation: Products include quinones or other oxidized forms of the compound.

    Reduction: Products include alcohols or other reduced forms of the compound.

Scientific Research Applications

Methyl 3-chloro-5-fluoro-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-fluoro-2-hydroxybenzoate involves its interaction with specific molecular targets. The presence of the chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biochemical pathways. The hydroxyl group can participate in hydrogen bonding, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-fluoro-2-hydroxybenzoate
  • Methyl 3-chloro-2-hydroxybenzoate
  • Methyl 5-chloro-3-fluoro-2-hydroxybenzoate

Uniqueness

Methyl 3-chloro-5-fluoro-2-hydroxybenzoate is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

4068-74-0

Molecular Formula

C8H6ClFO3

Molecular Weight

204.58 g/mol

IUPAC Name

methyl 3-chloro-5-fluoro-2-hydroxybenzoate

InChI

InChI=1S/C8H6ClFO3/c1-13-8(12)5-2-4(10)3-6(9)7(5)11/h2-3,11H,1H3

InChI Key

OIOHWYHUDLNJTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)Cl)O

Origin of Product

United States

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